(S)-Lisinopril Diethyl Ester
Description
Role as a Key Synthetic Intermediate in Peptide and Analog Synthesis
The primary role of (S)-Lisinopril Diethyl Ester is as a direct precursor to lisinopril (B193118). The synthesis of lisinopril typically involves the formation of peptide bonds, and (S)-Lisinopril Diethyl Ester is a key building block in this process. google.com For instance, one synthetic route involves the reductive amination of α-oxo phenyl butyrate (B1204436) ethyl ester with a protected lysine (B10760008) derivative, followed by coupling with proline. google.com
Stereochemical Significance and Isomeric Purity in Chemical Synthesis
Lisinopril has three stereocenters, leading to the possibility of several stereoisomers. The desired therapeutic activity resides in the (S,S,S)-isomer. ncats.io Therefore, controlling the stereochemistry during the synthesis is of paramount importance. The synthesis of (S)-Lisinopril Diethyl Ester must be highly stereoselective to ensure the final product has the correct configuration.
The presence of undesired stereoisomers, such as the (R,S,S)-isomer, is considered an impurity and must be carefully controlled and monitored. ncats.io Research in this area focuses on developing enantioselective synthetic methods to produce the desired (S)-isomer with high chiral purity. google.comcore.ac.uk For example, methods have been developed that utilize chiral auxiliaries or catalysts to direct the stereochemical outcome of the reactions. core.ac.uk The formation of impurities, including diastereomers, can occur during various stages of the synthesis and is a significant concern in the large-scale production of lisinopril. nih.govnih.gov
Overview of Research Trajectories in Chemical Synthesis and Characterization
Research concerning (S)-Lisinopril Diethyl Ester and related compounds follows several key trajectories:
Process Optimization: A significant portion of research is dedicated to improving the efficiency and cost-effectiveness of the synthesis of lisinopril intermediates. patsnap.comgoogle.com This includes exploring alternative reagents, catalysts, and reaction conditions to increase yields and reduce the number of synthetic steps.
Impurity Profiling and Characterization: The identification and characterization of impurities formed during the synthesis of lisinopril are critical for ensuring the quality and safety of the final drug product. nih.govmdpi.comnih.gov Techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are extensively used for this purpose. nih.govscilit.com
Development of Novel Analogs: Researchers continue to synthesize new analogs of lisinopril to investigate their potential as improved therapeutic agents or as tools for studying the ACE enzyme. acs.orgsnmjournals.org This often involves modifying the structure of intermediates like (S)-Lisinopril Diethyl Ester.
Crystallization and Solid-State Characterization: The crystalline structure of lisinopril and its intermediates can influence their physical properties and stability. Studies have been conducted to understand the crystal structures of lisinopril and related compounds. nih.govacs.orgreading.ac.uk
Properties
CAS No. |
877865-60-6 |
|---|---|
Molecular Formula |
C25H39N3O5 |
Molecular Weight |
461.6 g/mol |
IUPAC Name |
ethyl (2S)-1-[(2S)-6-amino-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]hexanoyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C25H39N3O5/c1-3-32-24(30)21(16-15-19-11-6-5-7-12-19)27-20(13-8-9-17-26)23(29)28-18-10-14-22(28)25(31)33-4-2/h5-7,11-12,20-22,27H,3-4,8-10,13-18,26H2,1-2H3/t20-,21-,22-/m0/s1 |
InChI Key |
MINXLIJLWPDRJA-FKBYEOEOSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)N[C@@H](CCC2=CC=CC=C2)C(=O)OCC |
Canonical SMILES |
CCOC(=O)C1CCCN1C(=O)C(CCCCN)NC(CCC2=CC=CC=C2)C(=O)OCC |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Classical Synthetic Routes for (S)-Lisinopril Diethyl Ester Precursors
Classical approaches to synthesizing the precursors of (S)-Lisinopril Diethyl Ester typically involve the sequential assembly of its core components: a substituted phenylbutanoic acid moiety, an L-lysine unit, and an L-proline unit. These methods focus on robust and well-understood reactions.
A pivotal transformation in the synthesis is the formation of the N²-(1-(S)-ethoxycarbonyl-3-phenylpropyl)-L-lysine backbone. This is often achieved through a reductive amination process. google.comnih.gov This reaction involves the condensation of a protected L-lysyl-L-proline dipeptide with ethyl 2-oxo-4-phenylbutyrate to form an intermediate Schiff base. nih.gov Subsequent stereoselective reduction of this imine intermediate yields the desired secondary amine.
The reduction step is critical for establishing the correct stereochemistry at the carbon atom derived from the keto ester. Catalytic hydrogenation is a common method for this reduction, employing catalysts such as Raney Nickel or palladium on carbon (Pd/C). nih.govgoogle.com The choice of catalyst and reaction conditions is crucial to ensure high diastereoselectivity, favoring the formation of the desired (S) configuration at the newly formed chiral center.
Table 1: Key Reduction Methods in Precursor Synthesis
| Reaction Type | Reactants | Catalyst/Reagent | Product |
|---|---|---|---|
| Catalytic Hydrogenation | Schiff base from protected Lys-Pro and ethyl 2-oxo-4-phenylbutyrate | Raney Nickel | N²-(1-(S)-ethoxycarbonyl-3-phenylpropyl)-L-N⁶-(protected)-L-lysyl-L-proline |
| Catalytic Hydrogenation | Schiff base from protected Lysine (B10760008) and α-phenyl propyl ketone acetoacetic ester | Palladium on Carbon | N²-(1-ethoxycarbonyl-3-phenylpropyl)-L-lysine (protected) |
The formation of the peptide bonds linking the L-lysine and L-proline moieties is a cornerstone of the synthesis. These condensation reactions, a form of amidation, require the activation of the carboxylic acid group of one amino acid derivative to facilitate its reaction with the amino group of another.
One common strategy involves converting the N²-protected L-lysine derivative into an N-carboxy anhydride (B1165640) (NCA). This activated intermediate readily reacts with an L-proline ester (e.g., L-proline methyl ester) to form the protected dipeptide. google.com Alternatively, standard peptide coupling reagents are employed. These reagents, such as dicyclohexylcarbodiimide (B1669883) (DCCI) in the presence of an additive like N-hydroxysuccinimide or 1-hydroxybenzotriazole (B26582) (HOBt), facilitate amide bond formation by creating a highly reactive activated ester in situ. google.comsnmjournals.org The activated N²-protected lysine derivative is then coupled with an L-proline ester to yield the dipeptide precursor. google.com
Given the multiple reactive sites in the precursor molecules—specifically the α-amino, ε-amino, and carboxylic acid groups—a robust protecting group strategy is essential to prevent unwanted side reactions. jocpr.com The choice of protecting groups is governed by their stability under various reaction conditions and the ability to remove them selectively, a concept known as orthogonal protection. neliti.com
For the L-lysine unit, the ε-amino group (N⁶) must be protected while the α-amino group (N²) is involved in peptide coupling or reductive amination. Commonly used protecting groups for amines include the trifluoroacetyl (TFA), tert-butyloxycarbonyl (Boc), and fluorenylmethyloxycarbonyl (Fmoc) groups. google.comnih.gov The trifluoroacetyl group is stable under many conditions and is used in several documented syntheses of lisinopril (B193118). nih.gov In solid-phase synthesis approaches, Boc and Fmoc are frequently used due to their distinct removal conditions (acid for Boc, base for Fmoc), which allows for orthogonal deprotection schemes. google.comneliti.com
Carboxylic acid groups, particularly the one on the L-proline unit, are often protected as esters (e.g., methyl, ethyl, or benzyl (B1604629) esters) to prevent their participation in the coupling reactions. neliti.comlibretexts.org These ester groups can be removed in a final hydrolysis step to yield the free acid or, in the case of synthesizing the diethyl ester, are the desired final functional groups.
Table 2: Common Protecting Groups in Lisinopril Synthesis
| Functional Group | Protecting Group | Abbreviation | Typical Removal Conditions |
|---|---|---|---|
| ε-Amino (Lysine) | Trifluoroacetyl | TFA | Basic hydrolysis |
| Amino Groups | tert-Butyloxycarbonyl | Boc | Acidic conditions (e.g., TFA) |
| Amino Groups | 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic conditions (e.g., piperidine) |
| Carboxylic Acids | Benzyl ester | Bn | Catalytic hydrogenolysis |
| Carboxylic Acids | tert-Butyl ester | tBu | Acidic conditions |
Stereoselective Synthesis Approaches
To enhance the efficiency and purity of the final product, modern synthetic strategies often incorporate highly stereoselective reactions to control the formation of chiral centers.
The Michael addition is a powerful carbon-carbon bond-forming reaction that can be rendered highly diastereoselective for the creation of adjacent stereocenters. nih.gov In the context of synthesizing lisinopril precursors, a potential stereoselective approach involves the conjugate addition of a chiral glycine (B1666218) enolate equivalent to an α,β-unsaturated ester, such as ethyl cinnamate. The stereochemical outcome of this reaction can be controlled by using a chiral auxiliary attached to the glycine nucleophile. nih.govnih.gov This strategy allows for the simultaneous and controlled formation of the α- and β-stereocenters of the glutamic acid derivative that forms the N-terminal portion of the molecule. The face diastereoselectivity of such additions can be influenced by the steric and electronic properties of the reactants and the use of chiral ligands or auxiliaries, such as oxazolidinones, to direct the approach of the nucleophile. nih.gov
Biocatalysis offers an environmentally benign and highly selective alternative for producing enantiopure intermediates. rsc.org Enzymes can be used to either resolve racemic mixtures or to catalyze asymmetric transformations directly.
One key strategy is enzymatic kinetic resolution. In this process, an enzyme selectively reacts with one enantiomer in a racemic mixture, allowing for the separation of the unreacted, enantiopure substrate from the product. Lipases, such as Candida antarctica lipase (B570770) B (CAL-B) or lipase from Pseudomonas cepacia (PS-30), are widely used for this purpose. rsc.orgresearchgate.net For example, a racemic ester precursor could be subjected to hydrolysis by a lipase, which would selectively hydrolyze one enantiomer to the carboxylic acid, leaving the other enantiomer as the unreacted ester. unipd.it Similarly, a racemic alcohol can be resolved through enantioselective acetylation catalyzed by a lipase. rsc.org
Alternatively, enzymes can be used for direct asymmetric synthesis. For instance, a keto acid precursor can be converted into an enantiopure amino acid through stereoselective reductive amination using an amino acid dehydrogenase, such as phenylalanine dehydrogenase. rsc.org This approach generates the desired chiral center with high enantiomeric excess in a single step, avoiding the need for resolution.
Table 3: Biocatalytic Methods for Chiral Intermediate Synthesis
| Method | Enzyme Class | Example Enzyme | Application |
|---|---|---|---|
| Kinetic Resolution | Lipase | Candida antarctica lipase B (CAL-B) | Enantioselective hydrolysis or acylation of racemic esters/alcohols |
| Kinetic Resolution | Lipase | Lipase PS-30 | Diastereoselective acetylation of racemic alcohols |
| Asymmetric Synthesis | Dehydrogenase | Phenylalanine Dehydrogenase (PDH) | Stereoselective reductive amination of a keto acid to a chiral amino acid |
Hydrogenation and Reductive Amination for Stereocontrol
The stereoselective synthesis of (S)-Lisinopril Diethyl Ester relies heavily on precise control of stereochemistry, often achieved through catalytic hydrogenation and reductive amination. A key strategy involves the reductive amination of a keto-acid precursor, ethyl 2-oxo-4-phenylbutyrate, with a protected lysine derivative. nih.govresearchgate.net This reaction, when catalyzed by agents like Raney-Nickel under hydrogen pressure, can establish the desired (S) configuration at the newly formed chiral center. nih.gov The stereochemical outcome is sensitive to reaction conditions such as temperature and hydrogen pressure, which must be carefully controlled to minimize the formation of diastereomers and side products like the cyclohexyl analogue that results from over-hydrogenation. nih.gov
Another approach involves the coupling of a chiral halo-ester, such as ethyl 2-chloro-4-oxo-4-phenylbutyrate, with a protected lysine ester. This is followed by catalytic hydrogenation, for instance with a palladium catalyst, to yield the desired N2-[1(S)-ethoxycarbonyl-3-phenylpropyl]-N6-trifluoroacetyl-L-lysine with good diastereoselectivity. google.comgoogle.com The choice of reducing agent is critical; for instance, sodium triacetoxyborohydride (B8407120) is often favored over sodium cyanoborohydride in reductive amination as it offers a safer byproduct profile and can lead to shorter reaction times. rit.eduharvard.edumasterorganicchemistry.com The stereoselectivity of this process can be high, with some methods reporting a 20:1 ratio of the desired (S) isomer to the (R) isomer. google.com
Derivatization and Analog Generation
The chemical structure of (S)-Lisinopril Diethyl Ester provides opportunities for derivatization to explore structure-activity relationships.
Derivatives of the lysine and proline moieties can be synthesized to probe the importance of these residues. For the lysine component, the ε-amino group can be modified. For instance, derivatization with reagents like 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) can be used for analytical purposes, yielding fluorescent products. nih.gov Synthetic modifications could involve acylation or alkylation of this amino group to introduce different functionalities. The proline residue can also be a target for modification, although this is generally more synthetically complex.
Alterations to the side chains of the amino acid components are a key strategy for generating analogs. The lysine side chain offers a primary site for modification. Unreacted protected lysine precursors in the synthesis can lead to the formation of a "lisinopril lysine analogue" impurity, highlighting the reactivity of this part of the molecule. nih.govresearchgate.net Intentional modifications could include varying the length of the alkyl chain or introducing different functional groups at the terminus. The phenylpropyl side chain is also a target for modification. For example, over-hydrogenation during synthesis can lead to the formation of a cyclohexyl analogue, demonstrating that the aromatic ring can be altered. nih.gov
The dipeptide-like structure of (S)-Lisinopril Diethyl Ester can be extended to create larger peptide analogs. Standard solid-phase or solution-phase peptide synthesis techniques can be employed. nih.gov For example, the N-terminus of the molecule can be coupled with other amino acids to form tripeptides or larger chains. The diethyl ester functionality would be maintained to investigate its influence in a larger peptide context. Such analogs would be valuable in understanding the spatial and electronic requirements for biological activity.
Investigation of Chemical Reactivity and By-product Formation
The chemical stability and reactivity of (S)-Lisinopril Diethyl Ester are important considerations, particularly concerning hydrolysis and the formation of by-products.
The diethyl ester groups are susceptible to hydrolysis under both acidic and basic conditions, ultimately yielding lisinopril. google.comgoogle.com The rate of this hydrolysis is pH-dependent. Studies on lisinopril (the dicarboxylic acid form) show it is most sensitive to hydrolysis in a basic environment, degrading very rapidly. researchgate.net While the ester groups offer some protection, they will still hydrolyze over time, and the kinetics of this process are important for determining the shelf-life and storage conditions of the compound. The hydrolysis would proceed in a stepwise manner, first forming the monoester and then the fully hydrolyzed diacid.
Under acidic conditions, forced degradation studies of lisinopril have shown the formation of several degradation products, indicating that the amide bond is also susceptible to cleavage. ekb.eg Diketopiperazine formation, resulting from intramolecular cyclization, is a known degradation pathway for lisinopril, especially at high temperatures, and can occur with the diethyl ester as well. nih.govresearchgate.net
| Condition | Potential Degradation Products | Significance |
| Acidic Hydrolysis | Lisinopril monoethyl ester, Lisinopril, products of amide bond cleavage. ekb.eg | Important for understanding stability in acidic environments. |
| Basic Hydrolysis | Lisinopril monoethyl ester, Lisinopril. google.comgoogle.comresearchgate.net | Generally proceeds faster than acidic hydrolysis. |
| Thermal Stress | Diketopiperazine derivatives. nih.govresearchgate.net | Intramolecular cyclization is a key degradation pathway. |
Study of Intramolecular Cyclization and Diketopiperazine Formation
A significant side reaction in the synthesis of lisinopril and its derivatives is the intramolecular cyclization that leads to the formation of diketopiperazines (DKPs). researchgate.net This reaction is a common challenge in peptide synthesis, especially for sequences containing proline. researchgate.net The driving force is the inherent stability of the six-membered cyclic dipeptide ring formed.
In the context of the lisinopril structure, the N-terminal dipeptide unit, L-lysyl-L-proline, is prone to this cyclization. The reaction typically occurs via the nucleophilic attack of the secondary amine of the proline residue on the carbonyl group of the lysine residue, leading to the elimination of a water molecule and the formation of a cyclic dipeptide. This intramolecular dehydration is often promoted by high temperatures. nih.govresearchgate.net
Research into the synthesis of lisinopril has identified the formation of specific diketopiperazine impurities. synthinkchemicals.com The primary DKP impurity is the (S,S,S) stereoisomer, which corresponds to the configuration of lisinopril. This impurity, designated as Lisinopril Impurity C in the European Pharmacopoeia, can be formed when lisinopril is subjected to heat. nih.govresearchgate.net For instance, heating a solution of lisinopril in n-butanol with hydrochloric acid at elevated temperatures has been shown to independently prepare this compound. nih.gov
Another related impurity, (R,S,S)-diketopiperazine (Lisinopril Impurity D), can also be formed. nih.gov This suggests that epimerization at one of the chiral centers may occur, likely facilitated by the harsh conditions that promote cyclization. nih.govresearchgate.net
| Impurity Name | Formation Condition | Precursor | Reference |
| (S,S,S)-Diketopiperazine (Impurity C) | Heating at 75-80°C in n-butanol with HCl | Lisinopril | nih.gov |
| (R,S,S)-Diketopiperazine (Impurity D) | Heating at high temperatures (e.g., 190°C) | Lisinopril / Impurity C | nih.govresearchgate.net |
Characterization of Impurities and Related Substances from Synthetic Pathways
The analysis of impurities is critical for controlling the quality of active pharmaceutical ingredients. semanticscholar.org In the synthesis of lisinopril and, by extension, (S)-Lisinopril Diethyl Ester, several related substances have been identified and characterized using techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govnih.gov
(S)-Lisinopril Diethyl Ester itself is considered an impurity or a synthetic intermediate related to lisinopril. lookchem.com Beyond the diketopiperazines discussed previously, other process-related impurities have been characterized.
One such impurity is the Lysine Analogue , or N²-(1-Carboxy-3-phenylpropyl)lysyllysine. nih.gov This substance was identified during the scale-up of the lisinopril process and its structure was confirmed through spectroscopic analysis and independent synthesis. nih.gov
Another significant impurity is the Cyclohexyl Analogue (Lisinopril Impurity F). This impurity arises from an over-hydrogenation step during one of the common synthetic routes. nih.gov Specifically, during the reductive amination involving ethyl 2-oxo-4-phenyl butyrate (B1204436), the phenyl ring can be inadvertently reduced to a cyclohexyl ring. This side reaction can be managed by carefully controlling temperature and hydrogen pressure. nih.govresearchgate.net
Furthermore, a novel impurity has been isolated from lisinopril bulk drug and identified as 2-(-2-oxo-azocan-3-ylamino)-4-phenyl-butyric acid . nih.gov Its structure was elucidated using multidimensional Nuclear Magnetic Resonance (NMR) techniques. The formation of this impurity is proposed to occur through the cyclization of an intermediate. nih.gov
| Impurity Name | Common Designation | Chemical Name | Origin/Notes |
| (S)-Lisinopril Diethyl Ester | - | N²-[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-lysyl-L-proline Ethyl Ester | An ester derivative and impurity of Lisinopril. lookchem.com |
| (S,S,S)-Diketopiperazine | Impurity C | (2S)-2-[(3S,8aS)-3-(4-Aminobutyl)-1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-4-phenylbutanoic acid | Intramolecular cyclization of the lysyl-proline moiety. nih.govresearchgate.net |
| (R,S,S)-Diketopiperazine | Impurity D | (2S)-2-[(3S,8aR)-3-(4-Aminobutyl)-1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-4-phenylbutanoic acid | Epimerization of Impurity C at high temperatures. nih.govresearchgate.net |
| Cyclohexyl Analogue | Impurity F | 1-{N²-[(1S)-1-Carboxy-3-cyclohexylpropyl]-L-lysyl}-L-proline | Over-hydrogenation of the phenyl ring during synthesis. nih.gov |
| Lysine Analogue | - | N²-(1-Carboxy-3-phenylpropyl)lysyllysine | Process-related impurity found during scale-up. nih.gov |
| - | Novel Impurity | 2-(-2-oxo-azocan-3-ylamino)-4-phenyl-butyric acid | Identified from bulk drug; formed from an intermediate cyclization. nih.gov |
Advanced Analytical and Structural Characterization
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of (S)-Lisinopril Diethyl Ester in solution. Both ¹H and ¹³C NMR are employed to map the carbon-hydrogen framework of the molecule.
In ¹H NMR analysis, the chemical shifts, multiplicities (singlet, doublet, triplet, multiplet), and coupling constants of the proton signals provide detailed information about the electronic environment and connectivity of the hydrogen atoms. For (S)-Lisinopril Diethyl Ester, distinct signals corresponding to the aromatic protons of the phenyl group, the aliphatic protons of the lysine (B10760008) and proline residues, and the ethyl ester groups are observed. Studies on the parent compound, Lisinopril (B193118), have shown that like other proline-containing peptides, it exists as an equilibrium of cis and trans isomers due to restricted rotation around the amide bond. nih.gov This isomerization is also observable in its ester derivatives, often resulting in two sets of signals for adjacent protons in the NMR spectrum. nih.govresearchgate.net
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms in (S)-Lisinopril Diethyl Ester, including the carbonyl carbons of the ester and amide groups, the aromatic carbons, and the aliphatic carbons, are unique and confirm the presence of all constituent parts of the molecule.
| ¹H NMR (Typical Resonances) | ¹³C NMR (Typical Resonances) |
| Signals for aromatic protons (phenyl group) | Carbonyl carbons (ester and amide) |
| Aliphatic protons (lysine and proline moieties) | Aromatic carbons |
| Protons of the two ethyl ester groups | Aliphatic carbons (lysine and proline) |
| Amide and amine protons | Ethyl ester carbons |
Note: Specific chemical shifts (ppm) are dependent on the solvent and experimental conditions.
Mass spectrometry (MS) is an essential tool for determining the molecular weight and confirming the elemental composition of (S)-Lisinopril Diethyl Ester. evitachem.com Techniques such as Electrospray Ionization (ESI) are commonly used, as they are well-suited for polar and thermally sensitive molecules.
In a typical ESI-MS analysis performed in positive ion mode, (S)-Lisinopril Diethyl Ester (C₂₅H₃₉N₃O₅) would be expected to show a prominent protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 461.59 plus the mass of a proton. High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, allowing for the unambiguous determination of the elemental formula.
Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of the molecule. By inducing fragmentation of the parent ion, a unique fingerprint of product ions is generated, which provides further structural confirmation. nih.gov For instance, the fragmentation of lisinopril and its derivatives often involves the cleavage of amide bonds and loss of specific side chains, helping to verify the sequence of the amino acid residues. nih.govnih.gov
| Parameter | Description | Expected Value |
| Molecular Formula | The elemental composition of the molecule. | C₂₅H₃₉N₃O₅ |
| Molecular Weight | The mass of one mole of the substance. | 461.59 g/mol |
| [M+H]⁺ Ion | The mass-to-charge ratio of the protonated molecule in ESI-MS. | m/z ≈ 462.6 |
Infrared (IR) spectroscopy is used to identify the various functional groups present in (S)-Lisinopril Diethyl Ester by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. evitachem.com
The IR spectrum of (S)-Lisinopril Diethyl Ester would exhibit characteristic absorption bands confirming its structure. A strong absorption band is expected for the C=O (carbonyl) stretching vibration of the two ester groups. Another distinct C=O stretching band would appear for the amide bond within the peptide structure. Other key signals include N-H stretching vibrations from the amine and amide groups, O-H stretching (if any residual carboxylic acid is present or from water), and various C-H stretching vibrations from the aromatic and aliphatic parts of the molecule. The presence of these specific bands provides clear evidence of the compound's functional group composition. scielo.org.mx
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Ester (C=O) | Stretch | ~1735 |
| Amide (C=O) | Stretch | ~1650 |
| Amine (N-H) | Stretch | ~3300-3500 |
| Aromatic C-H | Stretch | ~3000-3100 |
| Aliphatic C-H | Stretch | ~2850-2960 |
Chromatographic Separation and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of (S)-Lisinopril Diethyl Ester and for separating it from any diastereomers or synthesis-related impurities. walshmedicalmedia.com Reversed-phase HPLC (RP-HPLC) is commonly employed, using a non-polar stationary phase (like C18) and a polar mobile phase, typically a mixture of water/buffer and an organic solvent such as acetonitrile (B52724) or methanol (B129727). walshmedicalmedia.comsnmjournals.org
Detection is usually performed with a UV detector, as the phenyl group in the molecule provides strong chromophoric activity. walshmedicalmedia.com The method can be optimized to separate (S)-Lisinopril Diethyl Ester from its parent compound, Lisinopril, any mono-ester intermediates, and other by-products.
A critical application of HPLC is the separation of diastereomers. nih.gov The synthesis of Lisinopril and its derivatives can potentially generate stereoisomers. Chiral chromatography or the derivatization with a chiral agent followed by separation on a standard column can be used, but often, careful optimization of a standard reversed-phase method can achieve separation of diastereomers, which will exhibit different retention times. mdpi.com
| HPLC Parameter | Typical Conditions |
| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic mixture of aqueous buffer and acetonitrile/methanol |
| Detection | UV at ~210-225 nm |
| Flow Rate | ~1.0 mL/min |
While (S)-Lisinopril Diethyl Ester itself is a non-volatile compound and not suitable for direct GC analysis, Gas Chromatography-Mass Spectrometry (GC-MS) plays a role in identifying volatile impurities or by-products that may be present from the synthesis process. These could include residual solvents (e.g., ethanol (B145695) from esterification) or small molecule reagents. For such an analysis, a sample's headspace might be injected into the GC-MS system, or a derivatization step could be performed to make non-volatile components amenable to GC analysis. GC-MS provides excellent separation for volatile compounds and definitive identification based on their mass spectra. researchgate.net
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective analytical tool for monitoring the progress of chemical reactions, such as the synthesis of (S)-Lisinopril Diethyl Ester. researchgate.netjuniperpublishers.com This technique relies on the differential partitioning of compounds between a stationary phase (a thin layer of adsorbent material, typically silica (B1680970) gel, on a flat carrier) and a mobile phase (a solvent or solvent mixture). juniperpublishers.com
In the synthesis of lisinopril and its derivatives, TLC is instrumental in several key stages. For instance, during the reductive amination step, which involves condensing a lysine-proline dipeptide intermediate with a precursor like ethyl 2-oxo-4-phenyl butyrate (B1204436), TLC is used to track the consumption of reactants and the formation of the desired product. nih.gov The reaction is considered complete when TLC analysis shows the disappearance of the starting material spot. nih.govgoogle.com Similarly, the formation of active ester intermediates during peptide coupling steps can be effectively monitored using TLC. snmjournals.org
The process involves spotting a small amount of the reaction mixture onto a silica gel plate and developing it in a sealed chamber containing a suitable mobile phase. The choice of eluent is critical for achieving good separation. For lisinopril and related compounds, various solvent systems have been employed. After development, the separated spots are visualized, often using iodine vapor or specific chemical stains that react with the compounds to produce colored spots. researchgate.netepfl.ch The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated to identify the compounds.
Table 1: Example TLC Systems for Lisinopril Synthesis Monitoring
| Analyte/Reaction Stage | Stationary Phase | Mobile Phase (v/v/v) | Visualization | Reference |
|---|---|---|---|---|
| Lisinopril and Atorvastatin | Silica Gel | Ammonia (25%) : Propanol (30:70) | UV light / Chemical Spray | researchgate.net |
| Lisinopril Degradation Products | Silica Gel G | Chloroform : Methanol : Ammonia (25:15:1) | Chemical Spray | researchgate.net |
| Lisinopril Enantiomers | Silica Gel | Acetonitrile : Methanol : Water : Dichloromethane (7:1:1:0.5) with (+)-Tartaric Acid | Iodine Vapour | researchgate.net |
| Hydrogenation Step | Silica Gel | Not specified in detail | Not specified in detail | nih.gov |
Chiral Analysis and Stereochemical Confirmation
The biological activity of many pharmaceuticals is intrinsically linked to their stereochemistry. For (S)-Lisinopril Diethyl Ester, it is crucial to confirm that the compound possesses the correct (S) configuration at its chiral centers and to quantify its enantiomeric purity.
Chiral Chromatography for Enantiomeric Purity Determination
Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the benchmark technique for separating enantiomers and determining the enantiomeric purity of chiral compounds. chiralpedia.comijcrt.org The method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. chiralpedia.comcsfarmacie.cz
For the analysis of lisinopril and its ester derivatives, several chiral HPLC methods have been developed. These methods often employ polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® columns). orientjchem.orgscience.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. The stability of these complexes differs, causing one enantiomer to be retained longer on the column. csfarmacie.cz
The mobile phase composition, flow rate, and column temperature are optimized to achieve baseline resolution between the enantiomers. nih.gov For instance, a mobile phase consisting of a mixture of an organic modifier like ethanol or methanol with a buffer can be used. csfarmacie.czorientjchem.org The detection is typically performed using a UV detector. science.gov The enantiomeric purity is then calculated from the relative peak areas of the (S)- and (R)-enantiomers.
Beyond HPLC, chiral TLC has also been demonstrated for the resolution of lisinopril enantiomers. researchgate.net This is achieved by impregnating the silica gel plate with a chiral selector, such as (+)-tartaric acid or (-)-mandelic acid, which allows for the separation of the enantiomeric spots. researchgate.net
Table 2: Illustrative Conditions for Chiral Separation of Lisinopril
| Technique | Chiral Selector/Column | Mobile Phase | Detection | Key Finding | Reference |
|---|---|---|---|---|---|
| HPLC | Chiralpak IC | Ethanol : Methanol (1:1 v/v) | UV | Favorable interaction and separation of enantiomers. | orientjchem.org |
| HPLC | Supelco LC18 | 20 mM Phosphate Buffer (pH 7) : Acetonitrile (90:10 v/v) | UV | Separation of cis/trans isomers, a related conformational challenge. | nih.gov |
| TLC | (+)-Tartaric Acid (impregnated) | Acetonitrile : Methanol : Water : Dichloromethane (7:1:1:0.5) | Iodine Vapour | Successful resolution of enantiomers with a LOD of 0.14 µg. | researchgate.net |
| TLC | (-)-Mandelic Acid (impregnated) | Ethyl Acetate (B1210297) : Methanol : Water (3:1:1) | Iodine Vapour | Successful resolution of enantiomers with a LOD of 0.16 µg. | researchgate.net |
Circular Dichroism (CD) Spectroscopy for Conformational Analysis
Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique that provides information about the secondary structure and conformation of chiral molecules in solution. researchgate.net It measures the differential absorption of left- and right-circularly polarized light by a chiral sample. nih.gov Since enantiomers interact differently with polarized light, they produce mirror-image CD spectra, making this technique ideal for confirming the absolute configuration of a compound like (S)-Lisinopril Diethyl Ester. nih.gov
Studies on the parent compound, lisinopril, have shown characteristic CD spectra. acs.orgnih.gov The CD spectrum for lisinopril is typically defined by two negative minima at approximately 186 nm and 222 nm, and a positive maximum around 197 nm. acs.orgnih.gov The presence and sign of these Cotton effects are directly related to the molecule's stereochemistry. The (S)-enantiomer is expected to show a specific spectral pattern, while its (R)-counterpart would exhibit an inverted spectrum. nih.gov Furthermore, CD spectroscopy can detect conformational changes in the molecule that may occur in response to changes in the solution environment, such as solvent polarity or pH. acs.orgnih.gov
Table 3: Characteristic Circular Dichroism (CD) Spectral Data for Lisinopril
| Spectral Feature | Wavelength (nm) | Description | Reference |
|---|---|---|---|
| Minimum 1 | ~222 | Negative Cotton Effect | acs.orgnih.gov |
| Minimum 2 | ~186 | Negative Cotton Effect | acs.orgnih.gov |
| Maximum | ~197 | Positive Cotton Effect | acs.orgnih.gov |
X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Analysis
X-ray crystallography is the definitive method for determining the absolute stereochemistry and three-dimensional structure of a crystalline solid. While a crystal structure for (S)-Lisinopril Diethyl Ester is not publicly documented, the structure of the parent compound, lisinopril dihydrate, has been extensively studied and provides a foundational understanding. nih.govresearchgate.netnih.gov
The technique involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is analyzed to build a detailed electron density map, from which the precise position of every atom in the crystal lattice can be determined. nih.gov This analysis provides unequivocal proof of the molecule's connectivity and its absolute configuration in the solid state.
The single-crystal X-ray structure of lisinopril dihydrate was determined, revealing that it crystallizes in the monoclinic space group P2₁. acs.orgresearchgate.net The analysis confirmed the (S) configuration at all chiral centers and showed the molecule exists in a double zwitterionic form in the solid state. researchgate.netnih.gov Such detailed structural information is invaluable for understanding the molecule's physical properties and its interaction with biological targets.
Table 4: Crystallographic Data for Lisinopril Dihydrate
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₂₁H₃₁N₃O₅ · 2H₂O | researchgate.net |
| Crystal System | Monoclinic | acs.orgresearchgate.net |
| Space Group | P2₁ | acs.orgresearchgate.net |
| a (Å) | 14.550(2) | nih.gov |
| b (Å) | 5.8917(8) | nih.gov |
| c (Å) | 14.238(2) | nih.gov |
| β (°) | 112.832(3) | nih.gov |
| Temperature (K) | 173(2) | nih.gov |
| Z (formula units/cell) | 2 | nih.gov |
Molecular Interactions and Computational Insights into (S)-Lisinopril Diethyl Ester
(S)-Lisinopril Diethyl Ester is the diethyl ester prodrug form of (S)-Lisinopril, a potent inhibitor of the Angiotensin-Converting Enzyme (ACE). Like many carboxylate-containing ACE inhibitors, the ester form is designed to have different physicochemical properties, though its biological activity is contingent upon in vivo hydrolysis to the active diacid, Lisinopril. This article explores the molecular interactions and computational analyses of (S)-Lisinopril Diethyl Ester, primarily by contrasting its predicted behavior with the well-documented characteristics of its active hydrolyzed metabolite, Lisinopril.
Molecular Interactions and Computational Studies
In Vitro Enzyme Binding Assays
The inhibitory activity of (S)-Lisinopril Diethyl Ester and its active form, Lisinopril (B193118), is determined through in vitro assays that measure their ability to block the enzymatic function of ACE. These assays reveal significant differences in potency, highlighting the prodrug nature of the ester.
(S)-Lisinopril Diethyl Ester is anticipated to be a significantly weaker inhibitor of ACE compared to its hydrolyzed diacid form, Lisinopril. The two carboxyl groups of Lisinopril are critical for potent inhibition, as they interact directly with the enzyme's active site. Esterification of these groups in the diethyl ester form masks these key interaction points. Consequently, the ester must first be hydrolyzed to Lisinopril to exert a powerful inhibitory effect.
Lisinopril itself is a competitive inhibitor of ACE. frontiersin.org Kinetic studies have established its high affinity for the enzyme, with very low inhibition constant (Ki) and IC50 values, indicating potent activity. In contrast, the diethyl ester would be expected to display a dramatically higher IC50 value, reflecting its much lower binding affinity until the ester groups are cleaved.
| Compound | Inhibition Type | IC50 / Ki (nM) | Potency |
| (S)-Lisinopril | Competitive | ~0.25 - 1.5 nM nih.gov | Very High |
| (S)-Lisinopril Diethyl Ester | Competitive (Predicted) | High (>>1000 nM) | Very Low (Inactive) |
This table presents established data for (S)-Lisinopril and predicted values for its diethyl ester based on structure-activity relationships of ACE inhibitors.
Somatic ACE possesses two catalytic domains: the N-domain and the C-domain. These domains exhibit different substrate specificities and affinities for various inhibitors. Research and in silico docking studies have consistently shown that Lisinopril binds with a significantly higher affinity to the C-domain of ACE. impactfactor.orgfrontiersin.org This selectivity is attributed to specific amino acid differences in the active sites of the two domains. impactfactor.orgnih.gov For instance, a key substitution of Glutamate-162 in the C-domain with Aspartate-140 in the N-domain results in a less favorable interaction with the lysine (B10760008) side chain of Lisinopril in the N-domain. impactfactor.org
The binding affinity of an inhibitor to ACE is a direct measure of its potency. The esterification of the carboxylate groups in (S)-Lisinopril Diethyl Ester drastically reduces its binding affinity compared to the parent diacid, Lisinopril. The charged carboxylates are essential for forming strong ionic and hydrogen bonds within the ACE active site. Modifying these groups, as in the ester, or attaching bulky chelators to the lysine side chain, has been shown to decrease binding affinity. nih.govnih.gov
Lisinopril itself is considered a gold-standard inhibitor with nanomolar affinity. frontiersin.org In contrast, its diethyl ester would be expected to have an affinity several orders of magnitude lower. This principle is a cornerstone of prodrug design, where the ester form has properties suitable for administration before being converted to the highly active form.
| Compound | Key Structural Feature | Relative Binding Affinity to ACE |
| (S)-Lisinopril Diethyl Ester | Esterified carboxyl groups | Very Low |
| (S)-Lisinopril (Diacid) | Free carboxyl and lysine groups | Very High (Ki ≈ 0.39 nM) frontiersin.org |
| Lisinopril-tryptophan (lisW-S) | Modified P2' proline | High (C-domain selective) researchgate.net |
| Enalaprilat | Alanyl group instead of lysyl | High nih.gov |
Molecular Docking and Dynamics Simulations
Computational methods such as molecular docking and dynamics simulations provide atomic-level insights into how inhibitors bind to ACE. These studies illuminate the specific interactions that anchor the inhibitor in the enzyme's active site and explain the high potency of compounds like Lisinopril.
Molecular docking simulations predict the preferred orientation of a ligand within a protein's binding site. For Lisinopril, these studies, corroborated by X-ray crystallography, show a highly ordered, extended conformation within the ACE active site. frontiersin.org The binding is anchored by three key interactions:
Zinc Coordination: One of the carboxylate groups binds directly to the catalytic zinc ion (Zn²⁺) in the active site, a hallmark of many ACE inhibitors. nih.gov
S1' Pocket Interaction: The protonated amine of the lysine side chain forms a crucial salt bridge with acidic residues like Glutamate-162 and Aspartate-377 in the S1' subsite. frontiersin.orgnih.gov
S2' Pocket Interaction: The terminal carboxylate on the proline ring interacts with residues such as Lysine-511 and Tyrosine-520 in the S2' subsite. nih.gov
For (S)-Lisinopril Diethyl Ester, the binding mode would be fundamentally disrupted. The esterified carboxyl groups are incapable of coordinating with the zinc ion or forming the strong ionic and hydrogen bonds seen with Lisinopril. The bulky ethyl groups would also introduce steric hindrance, preventing the molecule from achieving the optimal conformation for high-affinity binding. Docking simulations would therefore predict a much lower binding energy and a less stable complex for the ester compared to the diacid. semanticscholar.org
The stability of the Lisinopril-ACE complex is reinforced by an extensive network of hydrogen bonds and hydrophobic interactions. Molecular dynamics simulations have shown that residues Ala-354, Glu-376, Asp-377, Glu-384, His-513, Tyr-520, and Tyr-523 are key in stabilizing Lisinopril through hydrogen bonding. nih.gov
The esterification in (S)-Lisinopril Diethyl Ester would eliminate the most critical hydrogen bonds. The carboxylate oxygens of Lisinopril act as crucial hydrogen bond acceptors, interacting with residues like Glu-384, Tyr-523, Lys-511, and Tyr-520. nih.gov By replacing the hydroxyl groups with ethoxy groups, these interactions are lost. While some weaker van der Waals or hydrophobic interactions might still occur, the absence of this robust hydrogen bond network explains the predicted inactivity of the ester form.
| Interacting ACE Residue | Lisinopril Interaction Type | (S)-Lisinopril Diethyl Ester Interaction (Predicted) |
| Zn²⁺ Ion | Ionic Coordination (via Carboxylate) | None |
| Glu-384, Tyr-523 | Hydrogen Bond (via Carboxylate) | None |
| Lys-511, Tyr-520 | Hydrogen Bond (via Proline Carboxylate) | None |
| Glu-162, Asp-377 | Salt Bridge (via Lysine Amine) | Possible, but sterically hindered |
| Ala-354, His-353 | Hydrogen Bond (via Backbone Amide/Carbonyl) | Possible |
| His-383, His-387 | Part of Zn²⁺-binding motif | No direct interaction |
This table summarizes the key interactions for Lisinopril and predicts the impact of esterification based on molecular modeling principles.
Conformational Dynamics of the Diethyl Ester within Enzyme Active Sites
(S)-Lisinopril Diethyl Ester is a prodrug form of Lisinopril, meaning it is designed to be inactive until chemically transformed in vivo into the active drug. Consequently, its interaction with the active site of the Angiotensin-Converting Enzyme (ACE) is intentionally transient and non-inhibitory. The primary role of the diethyl ester is to facilitate absorption, after which it is hydrolyzed by esterases in the body to release Lisinopril.
Computational studies and molecular dynamics simulations focus on the active form, Lisinopril, to understand its potent inhibitory action. nih.gov These studies show that Lisinopril achieves a stable, low-energy conformation within the deep central cavity of ACE. nih.gov Its binding is stabilized by a network of hydrogen bonds and ionic interactions with key residues. nih.gov Specifically, the carboxylate groups of Lisinopril are crucial for coordinating with a catalytic zinc ion (Zn²⁺) and interacting with residues such as Tyr523, Glu384, and Lys511, while the lysine side chain interacts with Asp377 and Glu376. nih.govresearchgate.net
For the (S)-Lisinopril Diethyl Ester prodrug, the conformational dynamics within the ACE active site would be markedly different. The esterification of the two carboxyl groups neutralizes their negative charges and adds bulky, lipophilic ethyl groups. This change prevents the key interactions necessary for potent binding:
Zinc Coordination: The esterified carboxyl groups cannot effectively coordinate with the essential Zn²⁺ ion in the active site.
Hydrogen Bonding: The ability to form critical hydrogen bonds with residues like Tyr523 and Lys511 is eliminated. researchgate.net
Therefore, any transient binding of the diethyl ester within the ACE active site would be weak and non-specific, driven primarily by minor hydrophobic or van der Waals interactions. The molecule's conformation would be highly flexible and unstable within the binding pocket, leading to rapid dissociation. The biologically relevant conformational dynamics for the diethyl ester concern its passage through lipid membranes and its interaction with the active sites of esterase enzymes that catalyze its conversion to Lisinopril.
Structure-Activity Relationship (SAR) Studies from a Chemical Perspective
Impact of Esterification on Enzyme Recognition and Binding
Esterification is a widely used prodrug strategy to improve the pharmacokinetic properties of a drug, particularly its oral bioavailability. scholarsresearchlibrary.com In the case of Lisinopril, the two carboxylic acid groups make the molecule highly polar. While Lisinopril does not require a prodrug form for oral activity, esterification represents a chemical modification strategy to alter its properties. scholarsresearchlibrary.comnih.gov
The impact of converting Lisinopril to its diethyl ester form on ACE recognition and binding is profoundly negative, by design. The structure-activity relationship of ACE inhibitors demonstrates that a free C-terminal carboxylate group is essential for mimicking the C-terminus of ACE substrates and binding to the enzyme. scholarsresearchlibrary.com The second carboxylate group on Lisinopril enhances its binding potency.
By converting these crucial carboxylates into ethyl esters, the molecule's ability to be recognized and bound by the ACE active site is effectively nullified. The key consequences of this chemical modification are:
Loss of Ionic Interactions: The negatively charged carboxylates that interact with positively charged residues in the ACE binding pocket are neutralized.
Steric Hindrance: The addition of ethyl groups can create steric clashes that prevent the molecule from adopting the optimal conformation for binding within the narrow active site channel.
Increased Lipophilicity: While beneficial for membrane permeation, the increased lipophilicity reduces the molecule's affinity for the polar active site.
Influence of Stereochemical Configuration on Molecular Recognition
The interaction between an inhibitor and an enzyme active site is highly dependent on the three-dimensional arrangement of atoms, or stereochemistry. The ACE active site is a chiral environment, meaning it can distinguish between different stereoisomers of a ligand. For Lisinopril, the specific stereochemical configuration—(S) at all three chiral centers—is critical for its potent inhibitory activity. researchgate.net
This stereochemical requirement is absolute for molecular recognition and binding. An incorrect stereoisomer would fail to align its functional groups correctly with the corresponding interaction points in the active site (e.g., the zinc ion, hydrogen bond donors/acceptors), resulting in a dramatic loss of binding affinity and inhibitory activity.
As (S)-Lisinopril Diethyl Ester is a prodrug, its own stereochemistry is critical because it serves as the template for the active drug. The enzymatic hydrolysis of the ester groups does not alter the stereochemical centers of the core molecule. Therefore, to produce the biologically active (S)-Lisinopril in vivo, the prodrug must possess the identical (S,S,S) configuration. Any synthesis of this prodrug must be stereospecific to ensure that upon administration and subsequent hydrolysis, it releases the enantiomerically pure, active inhibitor capable of being recognized by the ACE target.
Design and Evaluation of Chemically Modified Analogs for Enhanced In Vitro Properties
While direct research on analogs of (S)-Lisinopril Diethyl Ester is not widely documented, the design of such compounds would follow established principles of prodrug optimization. The goal would be to modify the ester moiety to enhance in vitro properties related to drug delivery, such as chemical stability, enzymatic hydrolysis rate, and cell permeability, which ultimately influence the in vivo release of the active Lisinopril.
The primary point of modification would be the alcohol portion of the ester groups. By replacing the ethyl groups with other alkyl or functionalized moieties, one could fine-tune the prodrug's characteristics.
Hypothetical Design Strategy for Ester Analogs:
| Ester Modification | Expected Impact on Lipophilicity (LogP) | Expected Impact on Hydrolysis Rate | Rationale for Design |
| Dimethyl Ester | Lower than diethyl ester | Potentially faster | Smaller ester group may be more accessible to esterases. |
| Di-n-propyl Ester | Higher than diethyl ester | Potentially slower | Increased steric bulk may hinder esterase activity. |
| Di-isopropyl Ester | Higher than diethyl ester | Significantly slower | Branched alkyl groups provide significant steric hindrance, slowing hydrolysis. |
| Glycolyl Ester | Lower than diethyl ester | Potentially faster | Introduction of a polar hydroxyl group could increase aqueous solubility and alter interaction with esterases. |
Evaluation of these chemically modified analogs would involve a series of in vitro assays:
Chemical Stability Studies: Testing the stability of the ester analogs in different pH buffers (e.g., simulating gastric and intestinal pH) to ensure they remain intact until absorption.
Plasma/Esterase Stability Assays: Incubating the analogs in plasma or with purified esterase enzymes to measure the rate of hydrolysis back to the active Lisinopril. This is crucial for predicting the rate of drug release in the body.
Cell Permeability Assays: Using cell culture models, such as Caco-2 cells, to assess how efficiently the analogs can cross intestinal cell membranes, which is a key indicator of potential oral bioavailability.
The ideal analog would exhibit high stability at intestinal pH, sufficient lipophilicity for efficient membrane transport, and a controlled rate of hydrolysis in plasma to release Lisinopril effectively.
Perspectives and Future Directions in Chemical Research
Optimization of Sustainable and Green Synthetic Methodologies
The synthesis of active pharmaceutical ingredients (APIs) and their derivatives is progressively moving towards more environmentally benign processes. For (S)-Lisinopril Diethyl Ester, a key focus is the development of green esterification methods that minimize waste, reduce energy consumption, and utilize less hazardous materials compared to traditional approaches.
Future research in this area is likely to concentrate on several key strategies:
Catalyst Development : A shift from traditional mineral acids to solid acid catalysts is a promising avenue. researchgate.net Heterogeneous catalysts such as zeolites, ion-exchange resins (e.g., Amberlyst-15), and metal-exchanged montmorillonite (B579905) clays (B1170129) offer significant advantages, including ease of separation from the reaction mixture, reusability, and often milder reaction conditions. researchgate.netrsc.org For the esterification of a dicarboxylic acid like lisinopril (B193118), bifunctional catalysts that possess both acidic and basic sites could offer enhanced selectivity and efficiency. rsc.org
Alternative Solvents : The use of greener solvents is a cornerstone of sustainable chemistry. Research into replacing conventional solvents like toluene (B28343) with more environmentally friendly options such as n-propyl acetate (B1210297) is warranted. nih.gov Furthermore, exploring solvent-free reaction conditions, where one of the reactants acts as the solvent, represents an ideal green chemistry scenario that should be investigated for the synthesis of (S)-Lisinopril Diethyl Ester.
Energy Efficiency : Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates, often leading to higher yields and reduced side product formation in shorter timeframes. The application of microwave irradiation to the esterification of lisinopril could significantly reduce the energy footprint of the synthesis.
Atom Economy : Synthetic routes that maximize the incorporation of all starting materials into the final product are highly desirable. This includes exploring direct esterification methods that avoid the use of protecting groups, thereby reducing the number of synthetic steps and minimizing waste. google.com
A comparative look at potential green synthesis parameters is presented in the table below.
| Parameter | Traditional Method | Green Alternative | Potential Benefits |
| Catalyst | Homogeneous mineral acids (e.g., H₂SO₄) | Heterogeneous solid acids (e.g., zeolites, Amberlyst-15) | Ease of separation, reusability, reduced corrosion. |
| Solvent | Toluene, Dichloromethane | n-propyl acetate, solvent-free conditions | Reduced toxicity and environmental impact. |
| Energy | Conventional heating (reflux) | Microwave irradiation | Faster reaction times, lower energy consumption. |
| Reagents | Use of protecting groups | Direct esterification | Fewer steps, higher atom economy, less waste. |
Exploration of Novel Biocatalytic Routes for Ester and Analogs
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled specificity and operates under mild, environmentally friendly conditions. For a chiral molecule like (S)-Lisinopril Diethyl Ester, enzymes can provide exquisite control over stereochemistry, which is often difficult to achieve with conventional chemical methods.
Future research into the biocatalytic synthesis of (S)-Lisinopril Diethyl Ester and its analogs will likely focus on:
Lipase-Catalyzed Esterification : Lipases are a class of enzymes that are highly effective in catalyzing esterification, transesterification, and aminolysis reactions. jfda-online.com They are known for their stability in organic solvents and their broad substrate specificity, making them ideal candidates for the synthesis of pharmaceutical esters. semanticscholar.org The use of immobilized lipases, such as Novozym 435 (Candida antarctica lipase (B570770) B), could facilitate a highly selective and efficient synthesis of (S)-Lisinopril Diethyl Ester. synthinkchemicals.com Research in this area would involve screening different lipases, optimizing reaction conditions (e.g., solvent, temperature, water activity), and developing efficient downstream processing for product isolation.
Enzyme Immobilization and Reactor Technology : To enhance the industrial viability of biocatalytic processes, the development of robust immobilized enzymes is crucial. Immobilization allows for easy separation of the catalyst from the reaction mixture and enhances its stability and reusability. Integrating immobilized enzymes into continuous flow reactors or membrane bioreactors could lead to highly efficient and scalable manufacturing processes for ACE inhibitor precursors and their esters. utm.my
Chemoenzymatic Synthesis : Combining the strengths of both chemical and enzymatic synthesis can lead to highly efficient and practical synthetic routes. For instance, a chemical step could be used to create a key intermediate, which is then stereoselectively modified in a subsequent biocatalytic step. This approach could be particularly useful for the synthesis of novel analogs of (S)-Lisinopril Diethyl Ester with modified side chains.
The table below outlines potential enzymes and their roles in the synthesis of pharmaceutical esters.
| Enzyme Class | Reaction Type | Potential Application for (S)-Lisinopril Diethyl Ester |
| Lipases | Esterification, Transesterification | Direct synthesis from lisinopril and ethanol (B145695). |
| Proteases | Amide bond formation, Ester synthesis | Synthesis of the peptide backbone of lisinopril prior to esterification. |
| Esterases | Hydrolysis (for kinetic resolution) | Resolution of a racemic mixture of lisinopril esters. |
Advanced Characterization of Self-Assembly and Aggregation Behaviors
Recent studies have shown that ACE inhibitors, including lisinopril, can exhibit self-assembly and aggregation behavior in solution. nih.govnih.gov This phenomenon is of significant interest as it can influence the compound's solubility, stability, and interactions with biological systems. While (S)-Lisinopril Diethyl Ester is expected to have different aggregation properties than its parent di-acid due to the masking of the carboxyl groups, its potential for self-assembly warrants investigation.
Future research directions in this area include:
Spectroscopic and Microscopic Analysis : A combination of advanced techniques can be employed to study the aggregation behavior of (S)-Lisinopril Diethyl Ester. These include fluorescence spectroscopy, circular dichroism (CD), and cryogenic-transmission electron microscopy (Cryo-TEM). nih.gov These methods can provide insights into the critical aggregation concentration (CAC), conformational changes upon aggregation, and the morphology of the aggregates. nih.govnih.gov
Dynamic Light Scattering (DLS) : DLS is a powerful technique for determining the size distribution of particles in a solution. It can be used to measure the hydrodynamic radius of any aggregates formed by (S)-Lisinopril Diethyl Ester, providing quantitative data on the extent of self-assembly. nih.govnih.gov
Influence of Formulation Components : Investigating how different excipients and solvent systems affect the aggregation behavior of (S)-Lisinopril Diethyl Ester is crucial for formulation development. Understanding these interactions can help in designing stable and effective pharmaceutical preparations.
The following table summarizes the techniques and the information they can provide about aggregation.
| Technique | Information Provided |
| Fluorescence Spectroscopy | Critical Aggregation Concentration (CAC) |
| Circular Dichroism (CD) | Conformational changes during aggregation |
| Cryo-TEM | Morphology and size of aggregates |
| Dynamic Light Scattering (DLS) | Hydrodynamic radius of aggregates |
Theoretical Studies on Novel Chemical Transformations
Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules. Theoretical studies can offer valuable insights into the reactivity, stability, and potential transformations of (S)-Lisinopril Diethyl Ester, guiding experimental work and accelerating the discovery of novel chemical pathways.
Future theoretical research could focus on:
Density Functional Theory (DFT) Calculations : DFT can be used to model the electronic structure of (S)-Lisinopril Diethyl Ester and to investigate the mechanisms of potential reactions. For example, DFT calculations could be employed to study the conformational equilibrium of the molecule, similar to studies conducted on lisinopril, which identified the relative stability of cis and trans isomers. nih.gov This understanding is crucial as different conformers may exhibit different reactivity.
Molecular Docking and Dynamics Simulations : These computational methods can be used to predict how (S)-Lisinopril Diethyl Ester might interact with enzymes or other biological targets. This could be particularly useful in exploring its potential as a prodrug or in designing new analogs with improved properties.
Predicting Reaction Pathways : Theoretical calculations can be used to explore the feasibility of novel chemical transformations of (S)-Lisinopril Diethyl Ester. This could involve studying the reaction energetics of various synthetic routes or predicting the products of degradation pathways.
Development of Advanced Analytical Techniques for Process Control and Impurity Profiling
Robust and efficient analytical methods are essential for ensuring the quality and safety of pharmaceutical compounds. The development of advanced analytical techniques for (S)-Lisinopril Diethyl Ester is crucial for monitoring its synthesis, controlling its quality, and identifying any potential impurities.
Future directions in the analytical realm include:
Process Analytical Technology (PAT) : PAT is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes. mt.comfda.gov The implementation of PAT for the synthesis of (S)-Lisinopril Diethyl Ester could involve the use of in-line or on-line spectroscopic techniques (e.g., NIR, Raman) to monitor reaction progress in real-time. youtube.com This would enable better process control, leading to improved consistency and quality of the final product. mt.com
Advanced Impurity Profiling : The identification and quantification of impurities are critical aspects of pharmaceutical quality control. synthinkchemicals.com Hyphenated techniques such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are powerful tools for separating and identifying trace-level impurities. nih.gov Developing and validating a comprehensive impurity profile for (S)-Lisinopril Diethyl Ester is essential for regulatory compliance and ensuring patient safety. synthinkchemicals.com This would involve characterizing impurities that may arise from starting materials, synthetic by-products, or degradation.
Stability-Indicating Methods : The development of stability-indicating analytical methods is necessary to assess how the quality of (S)-Lisinopril Diethyl Ester varies over time under the influence of environmental factors such as temperature, humidity, and light. Such methods are crucial for determining the shelf-life and appropriate storage conditions for the compound.
The table below highlights key analytical techniques and their applications in the context of (S)-Lisinopril Diethyl Ester.
| Analytical Technique | Application |
| In-line NIR/Raman Spectroscopy | Real-time monitoring of the esterification reaction (PAT). |
| HPLC-UV | Routine quality control and quantification. |
| HPLC-MS/MS | Identification and quantification of trace impurities. |
| NMR Spectroscopy | Structural elucidation of the compound and its impurities. |
Q & A
What are the validated analytical methods for quantifying (S)-Lisinopril Diethyl Ester enantiomeric purity in synthetic intermediates?
Answer:
Enantiomeric purity analysis typically employs chiral high-performance liquid chromatography (HPLC) or capillary electrophoresis (CE). For HPLC, use a Chiralpak® AD-H or OD-H column with a mobile phase of hexane/isopropanol (90:10 v/v) containing 0.1% trifluoroacetic acid. Monitor at 210 nm and compare retention times against USP Lisinopril RS and related compound standards . Validate the method by assessing linearity (R² ≥ 0.995), precision (RSD < 2%), and limit of detection (LOD < 0.05 μg/mL). For CE, use cyclodextrin-based chiral selectors in borate buffer (pH 9.0) at 25 kV .
How can researchers resolve contradictions in stability data for (S)-Lisinopril Diethyl Ester under varying pH conditions?
Answer:
Discrepancies often arise from hydrolysis kinetics influenced by esterase activity or buffer composition. Design a forced degradation study:
- Acidic conditions : 0.1 M HCl at 40°C for 24 hours.
- Basic conditions : 0.1 M NaOH at 40°C for 24 hours.
- Neutral conditions : Phosphate buffer (pH 7.4) at 37°C.
Analyze degradation products via LC-MS/MS (e.g., m/z transitions for Lisinopril [M+H⁺] = 406.2 → 243.1). Cross-reference with USP monographs to identify impurities like Lisinopril diketopiperazine . Statistical tools (ANOVA, Tukey’s HSD) can determine significance of degradation rates across conditions .
What synthetic routes optimize the yield of (S)-Lisinopril Diethyl Ester while minimizing racemization?
Answer:
Racemization occurs during esterification of Lisinopril’s carboxylic acid group. Key strategies:
- Low-temperature activation : Use DCC (N,N'-dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) at −20°C in anhydrous dichloromethane.
- Chiral catalysts : Employ (S)-Proline (10 mol%) to stabilize the transition state .
- Purification : Recrystallize from ethanol/water (80:20) to isolate the (S)-enantiomer. Typical yields range from 65–75% with enantiomeric excess (ee) > 98% . Monitor racemization via polarimetry ([α]D²⁵ = +42.5° for pure (S)-form) .
How should researchers design pharmacokinetic studies to assess (S)-Lisinopril Diethyl Ester’s prodrug activation in vivo?
Answer:
Use a crossover study in Sprague-Dawley rats (n = 6/group):
- Dosing : Administer 10 mg/kg (S)-Lisinopril Diethyl Ester orally vs. intravenous Lisinopril (control).
- Sampling : Collect plasma at 0.5, 1, 2, 4, 8, 12, 24 hours.
- Analytics : Quantify ester and active Lisinopril via LC-MS/MS with deuterated internal standards (e.g., Lisinopril-d6).
Calculate bioavailability (F) using AUC₀–24h ratios. Assess esterase-mediated hydrolysis via liver microsomal assays (Vmax and Km determination) .
What methodologies validate the absence of genotoxic impurities in (S)-Lisinopril Diethyl Ester batches?
Answer:
Follow ICH M7 guidelines:
LC-HRMS screening : Identify potential impurities (e.g., alkyl chlorides, sulfonate esters) with exact mass thresholds (Δ < 5 ppm).
Ames test : Use Salmonella typhimurium strains TA98 and TA100 with S9 metabolic activation. Acceptable mutagenicity threshold: < 1 μg/plate .
In silico assessment : Apply Derek Nexus or Leadscope Model Applier to predict structural alerts .
How can researchers address discrepancies in solubility data for (S)-Lisinopril Diethyl Ester across solvent systems?
Answer:
Solubility variability often stems from polymorphic forms or solvent polarity. Conduct:
- Thermodynamic solubility : Shake-flask method in water, ethanol, and ethyl acetate at 25°C for 24 hours.
- Hansen Solubility Parameters : Calculate HSPiP (δD, δP, δH) to correlate solubility with solvent polarity .
- XRPD : Confirm crystalline vs. amorphous forms. Amorphous phases increase apparent solubility but reduce stability .
What statistical approaches are recommended for analyzing dose-response relationships in (S)-Lisinopril Diethyl Ester’s ACE inhibition assays?
Answer:
Use nonlinear regression (e.g., GraphPad Prism):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
